BAY-390: A Technical Guide on the Mechanism of Action of a Selective TRPA1 Antagonist
BAY-390: A Technical Guide on the Mechanism of Action of a Selective TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-390 is a potent, selective, and brain-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Developed as an open-source chemical probe, it serves as a critical tool for investigating the physiological and pathological roles of TRPA1.[1][2] This document provides a comprehensive overview of the mechanism of action of BAY-390, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of its interaction with the TRPA1 signaling pathway. The data herein demonstrates that BAY-390 effectively inhibits TRPA1 activation across multiple species and shows efficacy in rodent models of acute, inflammatory, and neuropathic pain.[1][3]
Introduction: The Role of TRPA1 in Nociception
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective, ligand-gated cation channel that functions as a primary sensor for a wide array of noxious and inflammatory stimuli.[1][4] Expressed predominantly in sensory neurons, TRPA1 is activated by exogenous irritants (e.g., cinnamaldehyde, mustard oil) and endogenous mediators of oxidative, nitrative, and carbonyl stress that are often generated during tissue damage and inflammation.[4][5] Upon activation, the channel opens, allowing an influx of cations (primarily Ca²⁺ and Na⁺), which leads to neuronal depolarization. This event triggers the propagation of pain signals, promotes central sensitization, and induces neurogenic inflammation, establishing TRPA1 as a key therapeutic target for pain management.[1][4][5]
Core Mechanism of Action of BAY-390
BAY-390 functions as a direct antagonist of the TRPA1 ion channel.[6] Its primary mechanism involves inhibiting the channel's activation, thereby preventing the influx of cations that initiates the nociceptive signaling cascade.[1] By blocking this initial step, BAY-390 effectively suppresses the subsequent physiological responses, including acute pain, central sensitization, and inflammation.[4][5] Preclinical studies confirm its ability to inhibit TRPA1 activation in vivo, as demonstrated by its efficacy in reducing pain behaviors in rodent models directly stimulated by TRPA1 agonists.[1][7]
Quantitative Pharmacological Data
The potency and selectivity of BAY-390 have been characterized through a series of in vitro and in vivo assays. A structurally related but inactive compound, BAY-9897 (IC₅₀ > 25 µM), serves as a negative control for experimental validation.[4][5]
In Vitro Potency
BAY-390 demonstrates potent, nanomolar-range inhibition of human and rat TRPA1 channels in both functional calcium flux and electrophysiology assays.[3][8]
| Target Species & Assay | IC₅₀ (nM) | Reference |
| Human TRPA1 (FLIPR Ca²⁺ Assay) | 16 | [3][5][8] |
| Human TRPA1 (Ephys, Patchliner) | 82 | [3][5][8] |
| Rat TRPA1 (FLIPR Ca²⁺ Assay) | 63 | [3][5][8] |
| Rat DRG (Ephys) | 35 | [8] |
| Dog TRPA1 (FLIPR Ca²⁺ Assay) | 19 | [4][5] |
In Vitro Selectivity Profile
The compound exhibits high selectivity for TRPA1 over other TRP channels and a broader panel of receptors and kinases.[5][6]
| Off-Target | Assay Type | Kᵢ (µM) | IC₅₀ / EC₅₀ (µM) | Reference |
| hTRPV1 | IC₅₀ | - | >25 | [5][6] |
| hTRPV4 | IC₅₀ | - | >25 | [5][6] |
| hTRPC3 | IC₅₀ | - | >25 | [5][6] |
| hTRPC5 | IC₅₀ | - | 5.6 | [5][6] |
| hTRPC6 | IC₅₀ | - | >25 | [5][6] |
| hSLC6A3 (DAT) | Kᵢ | 0.9 | - | [5][6] |
| hPGR | Kᵢ | 4.0 | - | [5][6] |
| ESR1 | EC₅₀ | - | 2.1 | [5][6] |
In Vivo Efficacy in Rodent Pain Models
BAY-390 is orally bioavailable and brain-penetrant, demonstrating significant efficacy in multiple rat models of pain.[1][3]
| Pain Model | Species | Dosing Regimen | Effect | Reference |
| Cinnamaldehyde-Induced Nocifension | Rat | 3, 10, 30 mg/kg p.o. | Significant reduction in flinching and licking | [1][7] |
| CFA-Induced Inflammatory Pain | Rat | 30 mg/kg p.o., b.i.d. | Reduction of mechanical hyperalgesia | [1][9] |
| Spinal Nerve Ligation (SNL) Neuropathic Pain | Rat | 90 mg/kg p.o., b.i.d. for 10 days | Reversal of mechanical allodynia | [1][9] |
Detailed Experimental Protocols
The characterization of BAY-390 involved several key experimental procedures.
FLIPR Calcium (Ca²⁺) Assay
This assay measures the inhibitory effect of BAY-390 on TRPA1 channel activation by quantifying changes in intracellular calcium concentration.
-
Cell Culture : CHO or HEK cells stably expressing human, rat, or dog TRPA1 are seeded into 384-well microplates and cultured to form a confluent monolayer.[5]
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer and incubated to allow for dye uptake and de-esterification.
-
Compound Addition : Test compounds, including BAY-390, a negative control (BAY-9897), and vehicle, are added to the wells at various concentrations and pre-incubated.[5]
-
Agonist Stimulation & Measurement : The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR). A TRPA1 agonist (e.g., cinnamaldehyde) is added to stimulate channel opening.
-
Data Analysis : The resulting increase in fluorescence intensity, corresponding to calcium influx, is measured over time. The inhibitory effect of BAY-390 is calculated relative to vehicle controls, and IC₅₀ curves are generated.
References
- 1. Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. eubopen.org [eubopen.org]
- 5. eubopen.org [eubopen.org]
- 6. Probe BAY-390 | Chemical Probes Portal [chemicalprobes.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BAY-390|CAS 2741956-55-6|DC Chemicals [dcchemicals.com]
- 9. BAY-390 (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
